![molecular formula C14H15N B14188659 Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- CAS No. 919508-21-7](/img/structure/B14188659.png)
Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. This particular compound features a pyridine ring substituted with a 4-methyl group and a 3-[(4-methylphenyl)methyl] group, making it a derivative of both pyridine and toluene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step synthesis starting from readily available precursors. The process typically includes halogenation, followed by coupling reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Scientific Research Applications
Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metal ions.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 4-methyl-: This compound is similar but lacks the 3-[(4-methylphenyl)methyl] group.
Pyridine, 3-methyl-: This compound has a methyl group at the 3-position instead of the 4-position.
Toluene, 4-methyl-: This compound is similar but lacks the pyridine ring.
Uniqueness
Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]- is unique due to its dual substitution pattern, which imparts distinct chemical and physical properties. This makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
919508-21-7 |
|---|---|
Molecular Formula |
C14H15N |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4-methyl-3-[(4-methylphenyl)methyl]pyridine |
InChI |
InChI=1S/C14H15N/c1-11-3-5-13(6-4-11)9-14-10-15-8-7-12(14)2/h3-8,10H,9H2,1-2H3 |
InChI Key |
MRDUXSUBIWXCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(C=CN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


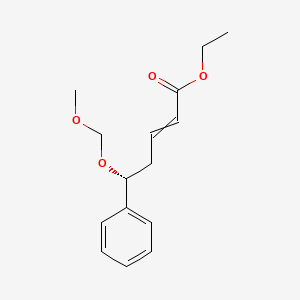
![N-(2-Ethoxy-5-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14188582.png)
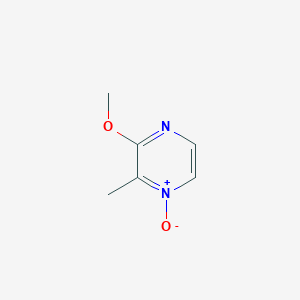
![2H-Naphtho[1,2-b]pyran-2-one, 4-(mercaptomethyl)-](/img/structure/B14188604.png)
![4-[2-(4,4-Difluoropiperidin-1-yl)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14188610.png)
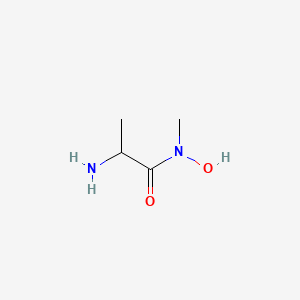
![4-Methoxy-3-[(2-methyl-2-phenylpropyl)amino]-1H-isoindol-1-one](/img/structure/B14188623.png)
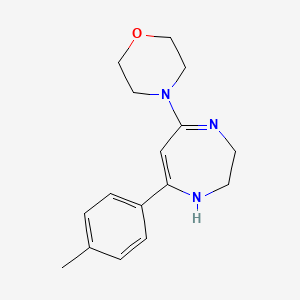
![2H-Benzimidazol-2-one, 1,3-dihydro-1-[1-[[4-[5-(1-methyl-1H-tetrazol-5-yl)-3-phenyl-2-pyridinyl]phenyl]methyl]-4-piperidinyl]-](/img/structure/B14188630.png)
![4-(4-Methoxyphenyl)-5-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine](/img/structure/B14188632.png)
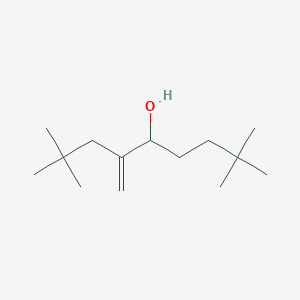
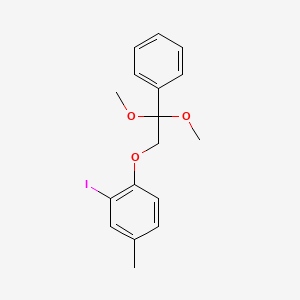
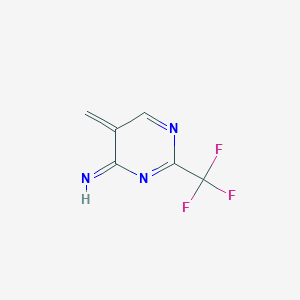
![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
